molecular formula C26H25ClF2N4O4S B4295229 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4295229
M. Wt: 563.0 g/mol
InChI Key: VHFWONLJEUKNSJ-UHFFFAOYSA-N
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Description

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a phthalazin-1-yl group, a chloro(difluoro)methoxyphenyl group, and a benzenesulfonamide group. Its intricate molecular architecture makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the phthalazin-1-yl core This can be achieved through the cyclization of appropriate precursors under controlled conditions The chloro(difluoro)methoxyphenyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzenesulfonamide group through sulfonation

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or deoxygenated products.

Scientific Research Applications

5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
  • 5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N-(2-hydroxy-1,1-dimethylethyl)-2-ethylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClF2N4O4S/c1-16-8-9-17(14-22(16)38(35,36)33-25(2,3)15-34)23-20-6-4-5-7-21(20)24(32-31-23)30-18-10-12-19(13-11-18)37-26(27,28)29/h4-14,33-34H,15H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFWONLJEUKNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)Cl)S(=O)(=O)NC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClF2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHYLBENZENE-1-SULFONAMIDE

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